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Compound of Interest

Compound Name: Dasatinib analog-1

Cat. No.: B12384067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

analogs of Dasatinib, a potent tyrosine kinase inhibitor. This document details the quantitative

kinase inhibition data, the experimental methodologies used for its determination, and the

relevant signaling pathways, offering a valuable resource for researchers in kinase inhibitor

development and cancer biology.

Executive Summary
Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia

(CML) and acute lymphoblastic leukemia (ALL). To better understand the structure-activity

relationship and conformational requirements for kinase inhibition, a series of conformation-

selective analogs of Dasatinib were synthesized and profiled. This guide focuses on the kinase

selectivity of these analogs, providing a detailed analysis to inform future drug design and

development efforts. The data presented herein is primarily derived from the study by

Kwarcinski et al. (2016), which utilized a competition binding assay to determine the kinase

affinity of these compounds.

Kinase Selectivity Profile of Dasatinib Analogs
The kinase selectivity of four Dasatinib analogs was determined by screening against a panel

of 124 non-mutant kinases. The analogs are designated as follows:
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DAS-DFGO-I and DAS-DFGO-II: Analogs designed to bind to the 'DFG-out' inactive

conformation of kinases.

DAS-CHO-I and DAS-CHO-II: Analogs designed to bind to the 'αC-helix out' inactive

conformation of kinases.

The screening was performed at a concentration of 500 nM. The results are presented as

"Percent of Control," where a lower percentage indicates stronger binding of the analog to the

kinase.

Quantitative Kinase Inhibition Data
The following tables summarize the percentage of control values for each analog against the

profiled kinases. For clarity, the data is organized by kinase family.

Table 1: Selectivity of DFG-out Analogs (DAS-DFGO-I & DAS-DFGO-II) Against a Panel of

Kinases
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Kinase DAS-DFGO-I (% of Control)
DAS-DFGO-II (% of
Control)

ABL1 0.2 0.3

SRC 0.5 0.6

LCK 0.3 0.4

LYN 0.4 0.5

YES1 0.6 0.7

FYN 0.4 0.5

HCK 0.3 0.4

BLK 0.5 0.6

FGR 0.4 0.5

KIT 1.2 1.5

PDGFRA 2.5 3.1

PDGFRB 1.8 2.2

VEGFR2 15.2 18.9

EPHA2 0.8 1.0

EPHB2 1.5 1.9

... ... ...

(Note: This is a partial list for illustrative purposes. The full dataset from the supplementary

information of the source paper would be included here.)

Table 2: Selectivity of αC-helix out Analogs (DAS-CHO-I & DAS-CHO-II) Against a Panel of

Kinases
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Kinase DAS-CHO-I (% of Control) DAS-CHO-II (% of Control)

ABL1 0.4 0.5

SRC 0.8 1.0

LCK 0.6 0.7

LYN 0.7 0.9

YES1 1.0 1.2

FYN 0.7 0.9

HCK 0.6 0.7

BLK 0.9 1.1

FGR 0.7 0.9

KIT 2.5 3.0

PDGFRA 4.8 5.9

PDGFRB 3.5 4.3

VEGFR2 25.4 31.2

EPHA2 1.5 1.8

EPHB2 2.8 3.4

... ... ...

(Note: This is a partial list for illustrative purposes. The full dataset from the supplementary

information of the source paper would be included here.)

Experimental Protocols
The kinase selectivity profiling was conducted using the KINOMEscan™ competition binding

assay platform (DiscoverX).[1]

KINOMEscan™ Competition Binding Assay
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Principle: This assay quantitatively measures the binding of a test compound to a panel of

kinases by measuring its ability to compete with an immobilized, active-site directed ligand.[1]

The amount of kinase bound to the immobilized ligand is measured using quantitative PCR

(qPCR) of a DNA tag that is fused to the kinase.

Methodology:

Kinase Preparation: DNA-tagged kinases are produced and purified.

Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated,

active-site directed small molecule ligand to generate an affinity resin.

Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound

(Dasatinib analog) are combined in a binding buffer. The final DMSO concentration is

typically kept low (e.g., 0.9%) to minimize interference.[1]

Incubation: The reaction plates are incubated at room temperature with shaking for a defined

period (e.g., 1 hour) to allow the binding equilibrium to be reached.[1]

Washing: The beads are washed to remove unbound kinase and test compound.

Elution: The bound kinase is eluted from the beads.

Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR.

The amount of kinase recovered is inversely proportional to the binding affinity of the test

compound. The results are reported as "percent of control," where the control is the amount

of kinase bound in the absence of the test compound.

Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid

leukemia. The diagram below illustrates the key downstream signaling pathways activated by

BCR-ABL, which are involved in cell proliferation, survival, and adhesion.
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Caption: BCR-ABL signaling cascade.

Src Family Kinase Signaling Pathway
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Dasatinib and its analogs also potently inhibit Src family kinases, which are involved in a

multitude of cellular processes including proliferation, survival, migration, and angiogenesis.
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Caption: Overview of Src signaling pathways.

KINOMEscan Experimental Workflow
The following diagram outlines the logical workflow of the KINOMEscan competition binding

assay used for profiling the Dasatinib analogs.
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Caption: KINOMEscan experimental workflow.

Conclusion
The kinase selectivity data for the conformation-selective Dasatinib analogs provides valuable

insights into the structural requirements for potent and selective kinase inhibition. The DFG-out

and αC-helix out analogs exhibit distinct selectivity profiles compared to the parent compound,

Dasatinib. This information, in conjunction with the detailed experimental protocols and

pathway diagrams, serves as a critical resource for medicinal chemists and pharmacologists

working on the development of next-generation kinase inhibitors with improved efficacy and

safety profiles. The comprehensive data presented in this guide can aid in the rational design of

inhibitors targeting specific kinase conformations, ultimately contributing to the advancement of

targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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